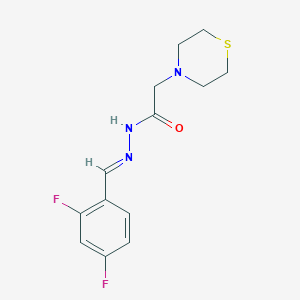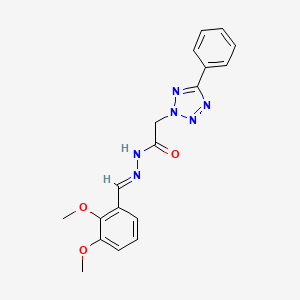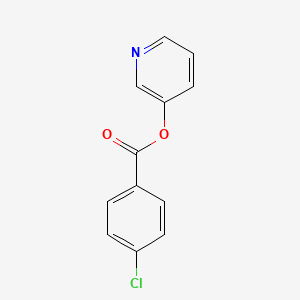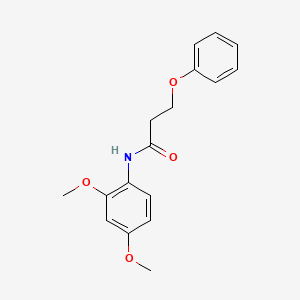
N'-(2,4-difluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-difluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide belongs to the broader class of compounds known as hydrazides and their derivatives, which have been widely studied for their diverse chemical properties and potential applications in various fields, including material science and pharmaceuticals. The compound's structure suggests it may exhibit unique physical and chemical properties valuable for specific applications.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of aldehydes with hydrazide compounds. For example, the synthesis of related hydrazides has been achieved through reactions involving corresponding benzaldehyde and acetohydrazide derivatives under controlled conditions to ensure the formation of the desired hydrazone linkage (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray diffraction, showcasing their crystalline nature and specific spatial arrangements. This method provides detailed insights into the compound's geometry, including bond lengths, angles, and the overall three-dimensional structure, which are crucial for understanding its reactivity and properties (T. V. Quoc et al., 2019).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthetic chemistry. For instance, reactions involving silver triflate and N-heterocyclic carbene co-catalysis have been reported, demonstrating the versatile reactivity of hydrazide derivatives (Zhiyuan Chen et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are directly influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and π-π interactions play a significant role in stabilizing the compound's structure and affecting its physical state and solubility (G. Sheng et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are integral to understanding the compound's potential applications. Studies involving quantum chemical characterization and vibrational analysis provide deep insights into the electronic structure and potential energy distribution, which are crucial for predicting reactivity and interactions with other molecules (Ö. Tamer et al., 2014).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research demonstrates the utility of related hydrazide compounds in organic synthesis, particularly in catalysis. For example, silver triflate and N-heterocyclic carbene co-catalyzed reactions involving N'-(2-alkynylbenzylidene)hydrazides have been explored for the efficient synthesis of 2-amino-1,2-dihydroisoquinolines, showcasing the potential of these compounds in facilitating complex organic transformations (Chen, Yu, & Wu, 2010).
Medicinal Chemistry and Anticancer Activity
Some derivatives of acetohydrazide have shown promising anticancer potency. For instance, novel thiazoline-tetralin derivatives have been synthesized and evaluated for their anticancer potency against various cancer cell lines, highlighting the role of hydrazide derivatives in the development of new anticancer agents (Turan-Zitouni et al., 2018).
Antimicrobial Activity
Hydrazide derivatives have also been researched for their antimicrobial properties. For example, 4-thiomorpholine derivatives have been developed and tested for their antimicrobial activity, suggesting the potential of such compounds in creating new antimicrobials with less toxicity and enhanced safety (Kardile & Kalyane, 2010).
Material Science and Sensor Development
Acylhydrazone derivatives, closely related to the target compound, have been synthesized and characterized for their applications in sensor development, particularly for the detection of specific ions such as fluoride, indicating the versatility of hydrazide compounds in creating sensitive and selective sensors (Jose et al., 2018).
Propriétés
IUPAC Name |
N-[(E)-(2,4-difluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3OS/c14-11-2-1-10(12(15)7-11)8-16-17-13(19)9-18-3-5-20-6-4-18/h1-2,7-8H,3-6,9H2,(H,17,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYROALLDURIFD-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-difluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5528630.png)
![1,6-diethyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5528646.png)
![4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5528658.png)
![1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5528659.png)
![4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5528672.png)
![methyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5528679.png)

![1-(4-methylphenyl)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5528705.png)
![2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5528719.png)


![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)

![N-[4-(4-pyridinylmethyl)phenyl]-1-pyrrolidinesulfonamide](/img/structure/B5528750.png)